![molecular formula C14H17N3O4S B2590913 4-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1049551-34-9](/img/structure/B2590913.png)
4-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as EOPES, and its chemical structure includes a pyridazine ring, a sulfonamide group, and an ethyl group.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities
Several benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against different tumor cell lines, including breast cancer and neuroblastoma. For instance, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives demonstrated significant antiproliferative activity against MDA-MB-231, T-47D, and SK-N-MC cells. This suggests a potential application of benzenesulfonamide derivatives, including "4-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide," in cancer research and treatment (Motavallizadeh et al., 2014).
Endothelin Receptor Antagonism
Research on endothelin receptor antagonists, such as bosentan and PD155080, has shown effectiveness in preventing subarachnoid hemorrhage-induced cerebral vasospasm, indicating the therapeutic potential of benzenesulfonamide derivatives in cardiovascular diseases (Zuccarello et al., 1996).
Antimicrobial Activities
Arylazopyrazole pyrimidone clubbed heterocyclic compounds, including some benzenesulfonamide derivatives, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, suggesting the use of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are involved in various physiological functions. The inhibition of these enzymes has potential therapeutic applications in treating conditions like glaucoma, edema, and epilepsy (Gul et al., 2016).
Additional Applications
Other studies have explored the use of benzenesulfonamide derivatives in treating idiopathic pulmonary fibrosis and cough, as well as their role as PI3K inhibitors, highlighting the diverse therapeutic potential of these compounds (Norman, 2014).
Eigenschaften
IUPAC Name |
4-ethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-2-21-12-5-7-13(8-6-12)22(19,20)16-10-11-17-14(18)4-3-9-15-17/h3-9,16H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQWQSOSVUUXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.